
(E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide is an organic compound that features a cyano group, a hydroxyphenyl group, and a methylpyridinyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide typically involves the following steps:
Formation of the enamine: This can be achieved by reacting an appropriate aldehyde with a secondary amine under acidic or basic conditions.
Addition of the cyano group: The cyano group can be introduced using reagents such as cyanogen bromide or sodium cyanide.
Formation of the final product: The final step involves the coupling of the enamine with the hydroxyphenyl and methylpyridinyl groups under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl and pyridinyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide would depend on its specific interactions with biological targets. Generally, such compounds may:
Bind to enzymes or receptors: Modulating their activity.
Interact with DNA or RNA: Affecting gene expression.
Disrupt cellular processes: Leading to cell death or altered cell function.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-cyano-3-(2-hydroxyphenyl)-N-(pyridin-2-yl)prop-2-enamide: Lacks the methyl group on the pyridine ring.
(E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-chloropyridin-2-yl)prop-2-enamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
The presence of the methyl group on the pyridine ring in (E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide may influence its chemical reactivity and biological activity, making it unique compared to similar compounds.
Propiedades
Número CAS |
488708-01-6 |
|---|---|
Fórmula molecular |
C16H13N3O2 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C16H13N3O2/c1-11-5-4-8-15(18-11)19-16(21)13(10-17)9-12-6-2-3-7-14(12)20/h2-9,20H,1H3,(H,18,19,21)/b13-9+ |
Clave InChI |
PEJJULUSSVUNCA-UKTHLTGXSA-N |
SMILES isomérico |
CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2O)/C#N |
SMILES canónico |
CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2O)C#N |
Solubilidad |
20.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid](/img/structure/B14169276.png)
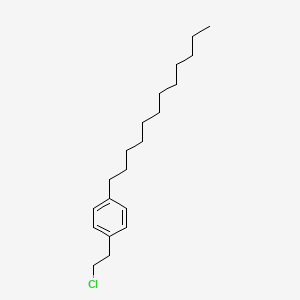
![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)
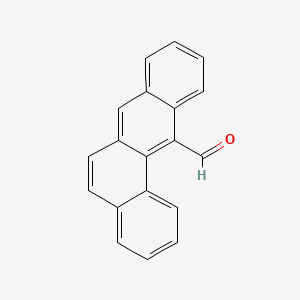
![N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14169311.png)
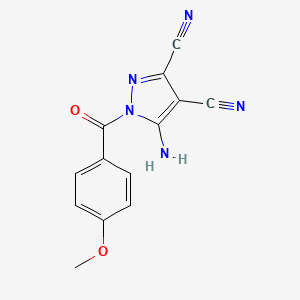


![(2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester](/img/structure/B14169334.png)
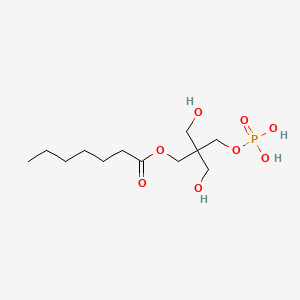
![3-(2-Hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B14169351.png)
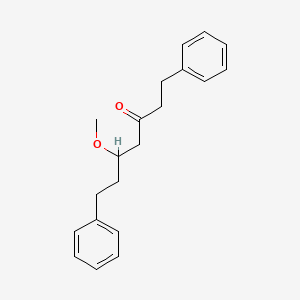
![Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate](/img/structure/B14169363.png)
![6-Amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14169365.png)
